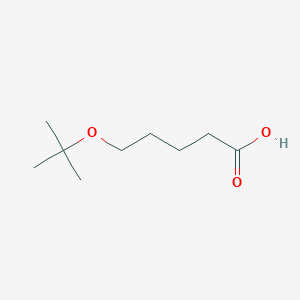

5-(tert-Butoxy)pentanoic acid

Description

Contextualization of Pentanoic Acid Derivatives in Modern Organic Chemistry.

Pentanoic acid, also known as valeric acid, and its derivatives are fundamental building blocks in organic synthesis. atamanchemicals.comfoodb.ca The straight-chain five-carbon backbone of pentanoic acid provides a versatile scaffold that can be readily modified to create a wide array of molecules with diverse properties and applications. atamanchemicals.com In their natural form, some pentanoic acid derivatives are found in plants and can contribute to fruity flavors and pleasant odors, leading to their use in the perfume, cosmetic, and food industries. atamanchemicals.com

The true utility of pentanoic acid derivatives in modern organic chemistry, however, lies in their role as intermediates for the synthesis of more complex molecules. ualberta.ca The carboxylic acid group can undergo a variety of transformations to form esters, amides, and other functional groups, making these derivatives key components in the construction of pharmaceuticals and other specialty chemicals. ualberta.cauomustansiriyah.edu.iq The alkyl chain can also be functionalized, allowing for the introduction of various substituents that can influence the molecule's physical and biological properties.

The Role and Significance of tert-Butyl Ether Functionalities in Chemical Structures.

The tert-butyl ether group is a critical tool in organic synthesis, primarily serving as a protecting group for alcohols. pearson.comchemistrytalk.org Its bulky nature provides steric hindrance, effectively shielding the reactive hydroxyl group from unwanted reactions while other parts of the molecule are being modified. chemistrytalk.org This protective quality is invaluable in multi-step syntheses where selectivity is crucial.

The stability of the tert-butyl ether is a key aspect of its utility. It is notably resistant to a wide range of reaction conditions, including basic and some acidic environments, which allows for a broad spectrum of chemical transformations to be performed on the protected molecule. chemistrytalk.orgresearchgate.net The tert-butyl ether can be introduced by reacting an alcohol with isobutylene (B52900) in the presence of an acid catalyst. chemistrytalk.org Subsequently, the protecting group can be removed under specific, often mild acidic conditions, to regenerate the original alcohol. pearson.comresearchgate.net This strategic protection and deprotection sequence is a cornerstone of modern synthetic organic chemistry.

Overview of Academic Research Trajectories for Carboxylic Acids with Alkoxy Substituents.

Carboxylic acids containing alkoxy substituents are a significant class of compounds that have been the subject of extensive academic research. The presence of both the carboxylic acid and ether functionalities within the same molecule creates opportunities for diverse chemical behavior and potential applications. Research in this area often focuses on several key trajectories.

Another significant research direction involves exploring the biological activities of alkoxy-substituted carboxylic acids. Studies have shown that these compounds can exhibit a range of pharmacological properties. thesciencein.orgnuph.edu.uaacs.org For instance, certain derivatives have been investigated for their potential as anti-hyperglycemic agents. thesciencein.orgacs.org The specific nature and position of the alkoxy group can have a profound impact on the biological efficacy of the molecule.

Current Gaps and Opportunities in the Investigation of 5-(tert-Butoxy)pentanoic Acid.

While the individual components of this compound—the pentanoic acid core and the tert-butyl ether group—are well-understood in their respective contexts, the specific combination present in this molecule offers unique avenues for further research. A significant portion of the existing research on related compounds focuses on derivatives where the alkoxy or a protected amino group is at the alpha or beta position relative to the carboxylic acid. evitachem.comchembk.commedchemexpress.comchemicalbook.com There appears to be a relative scarcity of in-depth studies specifically targeting the properties and synthetic applications of a tert-butoxy (B1229062) group at the terminal (5-) position of a pentanoic acid chain.

This gap presents several opportunities. A systematic investigation into the synthesis of this compound and its derivatives could yield novel and efficient synthetic methodologies. Exploring the reactivity of the carboxylic acid in the presence of the distal tert-butoxy group could reveal interesting electronic or steric effects that influence reaction outcomes.

Furthermore, the potential applications of this compound remain largely unexplored. Given the biological activities observed in other alkoxy-substituted carboxylic acids, it is plausible that this compound or its derivatives could exhibit interesting pharmacological properties. Its structure also makes it a potential building block for the synthesis of novel polymers or materials. A thorough characterization of its physical and chemical properties would provide a valuable foundation for future research and development in these areas.

Structure

3D Structure

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]pentanoic acid |

InChI |

InChI=1S/C9H18O3/c1-9(2,3)12-7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11) |

InChI Key |

FJFBUAWJICHNFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Tert Butoxy Pentanoic Acid and Its Analogs

Strategies for Constructing the 5-tert-Butoxy Moiety

A crucial step in the synthesis of 5-(tert-butoxy)pentanoic acid is the formation of the ether bond between the pentanoic acid chain and the tert-butyl group. This can be achieved through several approaches, primarily involving etherification reactions or the introduction of a tert-butyl protecting group.

Etherification Approaches for the Pentanoic Acid Chain Terminus

The Williamson ether synthesis is a well-established and versatile method for preparing ethers, and its principles can be applied to the synthesis of this compound. chemistrysteps.combyjus.com This reaction typically involves the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction. masterorganicchemistry.com

In a synthetic route analogous to benzyloxy ether formation, one could envision reacting a 5-halopentanoate ester with sodium or potassium tert-butoxide. The reaction would proceed via a nucleophilic attack of the tert-butoxide ion on the carbon atom bearing the halogen. youtube.com However, the bulky nature of the tert-butoxide nucleophile can favor elimination reactions, especially with secondary or sterically hindered primary alkyl halides. chemistrysteps.com Therefore, the choice of the leaving group on the pentanoic acid derivative is critical to maximize the yield of the desired ether product over the elimination byproduct.

An alternative approach within the Williamson ether synthesis framework would be to start with a 5-hydroxypentanoate (B1236267) derivative. The hydroxyl group can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.com This alkoxide can then react with a tert-butyl halide. However, due to the propensity of tertiary alkyl halides to undergo elimination, this is generally not a favored method for creating tert-butyl ethers. masterorganicchemistry.comdoubtnut.com

A more effective strategy involves the acid-catalyzed addition of isobutylene (B52900) to a 5-hydroxypentanoic acid derivative. This method avoids the use of strong bases and the issue of elimination with tertiary halides.

| Etherification Strategy | Reactants | Key Considerations |

| Williamson Ether Synthesis (Route 1) | 5-Halopentanoate ester, Sodium/Potassium tert-butoxide | Potential for E2 elimination as a competing reaction. chemistrysteps.com |

| Williamson Ether Synthesis (Route 2) | 5-Hydroxypentanoate, Strong base (e.g., NaH), tert-Butyl halide | Tertiary alkyl halide strongly favors elimination. masterorganicchemistry.comdoubtnut.com |

| Acid-catalyzed addition | 5-Hydroxypentanoic acid derivative, Isobutylene, Acid catalyst | Avoids strong bases and elimination issues. |

Targeted Introduction of tert-Butyl Groups via Protecting Group Chemistry

The tert-butyl group is frequently used as a protecting group for alcohols and carboxylic acids in organic synthesis due to its stability under many reaction conditions and its selective removal under acidic conditions. wikipedia.orglibretexts.org This chemistry can be leveraged for the synthesis of this compound.

One common method for the tert-butylation of alcohols is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc(_2)O) in the presence of a catalyst. researchgate.net For instance, a 5-hydroxypentanoate ester could be treated with Boc(_2)O and a suitable catalyst to form the tert-butyl ether. Another approach involves the use of tert-butyl 2,2,2-trichloroacetimidate as a tert-butylating agent, which can react with alcohols under mild acidic conditions. organic-chemistry.org

Tert-butyl ethers can also be prepared from alcohols using erbium(III) triflate as a reusable catalyst under solvent-free conditions. organic-chemistry.org The removal of the tert-butyl group, if necessary from other parts of a more complex molecule, is typically achieved using strong acids like trifluoroacetic acid or hydrochloric acid. wikipedia.org

The following table summarizes common reagents for the introduction of a tert-butyl group onto an alcohol:

| Reagent | Conditions | Reference |

| Di-tert-butyl dicarbonate (Boc(_2)O) | Catalytic amount of a Lewis acid or base | researchgate.net |

| tert-Butyl 2,2,2-trichloroacetimidate | Mild acid catalyst | organic-chemistry.org |

| Erbium(III) triflate (Er(OTf)(_3)) | Solvent-free, room temperature | organic-chemistry.org |

Construction of the Pentanoic Acid Backbone

The five-carbon chain of pentanoic acid can be assembled through various synthetic strategies, including the elongation of shorter carbon chains or by modifying existing pentanoic acid scaffolds.

Elaboration of Shorter Carbon Chains via Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis. organic-chemistry.orgalevelchemistry.co.uk To construct the pentanoic acid backbone, a shorter carbon chain can be extended using several established methods.

One such method is the use of organometallic reagents, such as Grignard reagents. alevelchemistry.co.uk For example, a three-carbon alkyl halide could be converted into a Grignard reagent, which can then react with a two-carbon electrophile like an epoxide, followed by oxidation of the resulting alcohol to the carboxylic acid.

Another powerful technique is the addition of cyanide to an alkyl halide, which extends the carbon chain by one carbon. thesciencehive.co.uk The resulting nitrile can then be hydrolyzed to a carboxylic acid. youtube.com This two-step process could be applied iteratively to build the pentanoic acid chain. For instance, a four-carbon alkyl halide could be converted to a five-carbon nitrile, which is then hydrolyzed to pentanoic acid.

| Reaction Type | Starting Materials | Product |

| Grignard Reaction | 3-carbon Grignard reagent + 2-carbon epoxide | 5-carbon alcohol (to be oxidized) |

| Cyanide Addition/Hydrolysis | 4-carbon alkyl halide + Cyanide | 5-carbon carboxylic acid |

Functional Group Interconversions on Pentanoic Acid Scaffolds

Functional group interconversions are essential transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comfiveable.mechemca.in If a pentanoic acid derivative with a different functional group at the 5-position is available, it can be converted to the desired 5-hydroxy or 5-halo derivative needed for the etherification step.

For example, a pent-4-enoic acid derivative could be subjected to hydroboration-oxidation to yield the corresponding 5-hydroxypentanoic acid derivative. Alternatively, the oxidation of a 5-aminopentanoic acid derivative could also potentially lead to the desired hydroxyl group, although this is a less common transformation.

The interconversion of functional groups on a pre-existing pentanoic acid skeleton is a versatile strategy. For example, a 5-halopentanoic acid can be converted to 5-hydroxypentanoic acid via nucleophilic substitution with a hydroxide (B78521) source. Conversely, a 5-hydroxypentanoic acid can be converted to a 5-halopentanoic acid using standard halogenating agents. fiveable.me It's also possible for 5-hydroxypentanoic acid to undergo an intramolecular reaction with itself to form a cyclic ester known as a lactone. nagwa.com

Asymmetric Synthesis and Stereocontrol in Related Pentanoic Acid Structures

While this compound itself is achiral, the principles of asymmetric synthesis and stereocontrol are crucial when dealing with substituted analogs of pentanoic acid where stereocenters are present. researchgate.net The stereoselective synthesis of such compounds is of great interest, particularly in the context of bioactive molecules. nih.gov

For instance, the synthesis of (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid has been achieved through an asymmetric catalytic hydrogenation reaction. google.com In general, achieving stereocontrol in the synthesis of substituted pentanoic acids can involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions. acs.org The development of methods for the stereocontrolled synthesis of highly substituted γ-lactones, which are derived from γ-hydroxypentanoic acids, highlights the importance of stereocontrol in this class of compounds. nih.gov

The synthesis of enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners, which are conformationally constrained amino acid analogs, showcases the application of asymmetric addition reactions to control stereochemistry. nih.gov Such strategies are transferable to the synthesis of other complex, stereochemically defined pentanoic acid derivatives.

Optimization of Synthetic Protocols for High Yields and Purity

Achieving high yields and purity in the synthesis of this compound and its analogs is paramount for their effective use in subsequent reactions. The optimization of synthetic protocols involves a systematic investigation of various reaction parameters to maximize the formation of the desired product while minimizing the generation of impurities.

A common strategy for optimizing chemical reactions is the use of factorial design experiments. This approach allows for the simultaneous evaluation of multiple factors, such as temperature, reaction time, and reagent stoichiometry, to identify the optimal conditions for the synthesis. For instance, in the synthesis of related esters, factorial design has been successfully employed to significantly increase conversion rates and isolated yields. rsc.org The principles of such optimization, including adjusting temperature, solvent, and reaction duration, can be effectively applied to the synthesis of this compound.

Key parameters that are typically optimized include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. Anhydrous solvents are often preferred to prevent hydrolysis of the tert-butoxy (B1229062) group.

Temperature Control: The reaction temperature must be carefully controlled to ensure the desired reaction proceeds at an optimal rate without promoting side reactions or decomposition of the product.

Reagent Stoichiometry: The molar ratio of reactants is a critical factor. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to the formation of byproducts that complicate purification.

Catalyst Choice and Loading: In catalyzed reactions, the selection of the appropriate catalyst and its concentration are crucial for achieving high efficiency and selectivity.

Purification Methods: Post-synthesis purification is essential for obtaining a high-purity product. Techniques such as flash silica (B1680970) gel column chromatography, recrystallization, and extraction are commonly employed. nih.gov The choice of purification method depends on the physical and chemical properties of the target compound and its impurities. For instance, in the synthesis of a related pentanoic acid derivative, a combination of extraction and vacuum concentration followed by recrystallization was used to achieve a purity of over 98%.

The following table summarizes key considerations for the optimization of the synthesis of this compound and its analogs:

| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |

| Solvent | Polarity, aprotic vs. protic, boiling point, solubility of reactants and products. | Affects reaction rate, selectivity, and ease of product isolation. |

| Temperature | Reaction kinetics vs. thermal stability of reactants and products. | Higher temperatures can increase reaction rates but may also lead to decomposition and side products. |

| Reaction Time | Monitoring reaction progress to determine the point of maximum conversion. | Insufficient time leads to incomplete reaction, while excessive time can result in byproduct formation. |

| Purification | Choice of chromatography, recrystallization solvent, or extraction conditions. | Crucial for removing unreacted starting materials, byproducts, and catalyst residues to achieve high purity. |

By systematically optimizing these parameters, it is possible to develop robust and efficient synthetic protocols for this compound and its derivatives, ensuring high yields and the purity required for their application in complex chemical syntheses.

Multistep Reaction Sequences in the Synthesis of Complex Derivatives Containing the this compound Core

The this compound core is a valuable building block in the multistep synthesis of complex and biologically active molecules. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the acid functionality. This protecting group can be selectively removed under acidic conditions at a later stage in the synthesis.

One significant application of this structural motif is in the synthesis of growth hormone secretagogues. For example, (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid, an analog of this compound, has been incorporated into complex molecules that exhibit potent in vitro and in vivo activity. nih.gov The synthesis of these complex derivatives involves a multistep sequence where the protected pentanoic acid core is coupled with other molecular fragments to build the final bioactive compound.

The versatility of the this compound core is further demonstrated in its use as a precursor for constructing polyketide natural products. researchgate.net These natural products often possess complex stereochemistry and a variety of functional groups. The protected pentanoic acid unit can be elaborated through a series of reactions, such as aldol (B89426) additions, reductions, and cyclizations, to form the intricate carbon skeleton of the target molecule.

A general retrosynthetic approach for a complex target molecule containing the this compound core might involve the following key steps:

Disconnection of the target molecule: Identifying the this compound unit as a key building block.

Synthesis of the this compound core: Utilizing an optimized protocol to prepare the starting material in high yield and purity.

Functionalization of the core: Performing selective reactions on the pentanoic acid backbone to introduce additional functional groups and stereocenters.

Coupling with other fragments: Joining the functionalized pentanoic acid derivative with other synthetic intermediates.

Deprotection and final modifications: Removing the tert-butyl protecting group and any other protecting groups to yield the final complex molecule.

The following table outlines some of the key reactions and transformations where the this compound core can be utilized in multistep syntheses:

| Reaction Type | Description | Example Application |

| Amide Coupling | The carboxylic acid, after deprotection of the tert-butyl ester, can be coupled with amines to form amides. | Synthesis of peptides and other amide-containing bioactive molecules. |

| Esterification | The carboxylic acid can be converted to other esters. | Modification of solubility and pharmacokinetic properties of drug candidates. |

| Reduction | The carboxylic acid can be reduced to the corresponding primary alcohol. | Introduction of a hydroxyl group for further functionalization. |

| Alpha-Functionalization | The carbon atom adjacent to the carbonyl group can be functionalized through enolate chemistry. | Introduction of alkyl, aryl, or other functional groups to build molecular complexity. |

The strategic use of the this compound core in multistep synthesis provides a powerful tool for the construction of a diverse range of complex and valuable molecules.

Chemical Reactivity and Mechanistic Investigations of 5 Tert Butoxy Pentanoic Acid

Reactions of the Carboxylic Acid Functionality in 5-(tert-Butoxy)pentanoic Acid

The carboxylic acid group is a versatile functional group that serves as a precursor for a variety of derivatives. Its reactivity is centered on nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.

Esterification Reactions for Synthetic and Analytical Purposes

Esterification is one of the most fundamental reactions of this compound. The process involves reacting the carboxylic acid with an alcohol to form an ester and water. This transformation is valuable for creating derivatives with altered physical properties, such as solubility and volatility, and for protecting the carboxylic acid group during multi-step syntheses.

One of the most common methods for this conversion is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields, water is typically removed as it is formed. organic-chemistry.org

The mechanism proceeds via protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

| Reaction | Reagents & Conditions | Product | Notes |

| Fischer Esterification | Methanol (excess), cat. H₂SO₄, Heat | Methyl 5-(tert-butoxy)pentanoate | The use of excess alcohol as the solvent drives the equilibrium toward the product side. |

| Steglich Esterification | tert-Butyl alcohol, DCC, cat. DMAP, CH₂Cl₂ | tert-Butyl 5-(tert-butoxy)pentanoate | This method is suitable for acid-sensitive substrates and is effective for forming bulky esters. organic-chemistry.org |

| Alkylation | Methyl Iodide, K₂CO₃, Acetone (B3395972) | Methyl 5-(tert-butoxy)pentanoate | Reaction of the corresponding carboxylate salt with an alkyl halide via an Sₙ2 mechanism. |

Formation of Amides and Anhydrides

The carboxylic acid moiety of this compound can be converted into amides, which are crucial functional groups in pharmaceuticals and polymers. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated".

A common activation strategy involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). google.com DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the desired amide, with dicyclohexylurea (DCU) precipitating as a byproduct. google.com The addition of N-hydroxysuccinimide (NHS) can further improve efficiency by forming an active ester intermediate, which minimizes side reactions. nih.gov

Alternatively, this compound can be converted to a more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-(tert-butoxy)pentanoyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to produce the corresponding amides in high yield. google.com

Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating at high temperatures, although this method is not always practical. researchgate.net A more common laboratory-scale method involves reacting the acid chloride with the sodium salt of the carboxylic acid.

| Derivative | Reagents | Intermediate | Notes |

| Amide | 1. DCC, Amine (R-NH₂) 2. SOCl₂, then Amine (R-NH₂) | O-acylisourea Acid Chloride | The DCC coupling is a widely used method in peptide synthesis. nih.govwikipedia.org |

| Anhydride (B1165640) | 1. Heat (>300 °C) 2. Acetic Anhydride | - | Thermal dehydration is generally harsh. researchgate.net Reaction with another anhydride can facilitate formation. |

Decarboxylation Pathways and Related Transformations

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). libretexts.org Simple aliphatic carboxylic acids like this compound are generally resistant to thermal decarboxylation. masterorganicchemistry.comprepchem.com This stability arises because the reaction would require the formation of a high-energy primary carbanion intermediate if the C-C bond were to cleave directly. prepchem.com

Facile decarboxylation typically requires the presence of an electron-withdrawing group at the β-position (three carbons away from the ether oxygen), such as in β-keto acids. This specific arrangement allows for the formation of a stable enol intermediate via a cyclic, six-membered transition state, which significantly lowers the activation energy for the reaction. prepchem.com Since this compound lacks such a stabilizing feature, forcing conditions, such as very high temperatures or radical-based methods like the Hunsdiecker reaction (conversion to a silver salt followed by treatment with bromine), would be necessary to induce decarboxylation. masterorganicchemistry.com Such transformations are not common for this type of substrate.

Reactivity and Stability of the tert-Butoxy (B1229062) Ether Linkage

The tert-butyl ether group is a sterically hindered ether that serves as a common protecting group in organic synthesis due to its distinct stability profile.

Selective Cleavage Reactions of the Ether Bond

The most significant reaction of the tert-butoxy group is its cleavage under acidic conditions. The ether oxygen is first protonated by a strong acid, converting the alkoxy group into a good leaving group (tert-butanol). The C-O bond then cleaves via a unimolecular (Sₙ1 or E1) pathway. This mechanism is favored because it generates a relatively stable tertiary carbocation (the tert-butyl cation). nih.gov This cation can then be trapped by a nucleophile or lose a proton to form isobutene.

Strong protic acids like trifluoroacetic acid (TFA), hydrobromic acid (HBr), or hydroiodic acid are effective for this transformation. Lewis acids have also been shown to catalyze the cleavage. For instance, studies on substrates containing both tert-butyl esters and tert-butyl ethers have shown that some Lewis acids, like ytterbium triflate, can cleave both functional groups, indicating similar reactivity. researchgate.net Similarly, zinc bromide (ZnBr₂) in dichloromethane (B109758) has been used for the chemoselective hydrolysis of tert-butyl esters, though it can also affect other acid-labile groups. harvard.edu

| Reagent | Conditions | Mechanism | Byproducts |

| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂, Room Temp | Sₙ1 / E1 | Isobutene, tert-Butyl trifluoroacetate (B77799) |

| HBr / HI | Acetic Acid, Heat | Sₙ1 | tert-Butyl bromide / iodide, Isobutene |

| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 50°C | Lewis Acid Catalyzed Sₙ1 | Cleavage of both t-butyl ethers and esters can occur. researchgate.net |

| Zinc Bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | Lewis Acid Catalyzed Sₙ1 | Primarily used for t-butyl ester cleavage but can affect ethers. harvard.edu |

Stability of the tert-Butoxy Group under Various Chemical Environments

A key feature of the tert-butoxy group is its high stability under a wide range of conditions, which makes it an excellent protecting group for alcohols. It is inert to most nucleophiles and stable across a broad pH range, particularly under neutral and basic conditions.

The tert-butoxy group is resistant to:

Strong Bases: It is stable to reagents like sodium hydroxide (B78521), potassium carbonate, and organometallic reagents such as Grignard and organolithium compounds.

Nucleophiles: It does not react with common nucleophiles like amines, cyanides, or azides.

Oxidizing and Reducing Agents: It is generally compatible with many common oxidation reactions (e.g., those using chromium or manganese reagents) and reduction conditions, including catalytic hydrogenation (e.g., H₂/Pd) and hydride reagents (e.g., NaBH₄, LiAlH₄).

This robust stability profile allows for extensive chemical modifications at the carboxylic acid terminus of this compound without affecting the ether linkage. The primary limitation is its lability towards strong acids, which provides a convenient pathway for its removal when desired.

Exploration of Radical Chemistry Involving tert-Butyl Ethers

The chemistry of tert-butyl ethers, such as the ether functional group in this compound, includes a variety of radical reactions. These reactions are typically initiated by the formation of highly reactive radical species that can abstract a hydrogen atom from the ether. The stability of the resulting radical intermediate plays a crucial role in determining the subsequent reaction pathways.

The tert-butyl group significantly influences the radical chemistry of the ether. The tertiary carbon atom and the surrounding methyl groups can stabilize an adjacent radical through hyperconjugation. However, the most common radical reactions involving tert-butyl ethers often proceed through the formation of a tert-butoxyl radical or a tert-butyl radical following C-O bond cleavage.

One key reaction pathway is β-scission of the tert-butoxyl radical, which is formed under certain oxidative conditions. This fragmentation is a unimolecular decomposition that leads to a ketone (acetone) and a methyl radical. Alternatively, hydrogen atom transfer (HAT) reactions can occur, where the tert-butoxyl radical abstracts a hydrogen atom from a suitable donor, yielding tert-butanol. princeton.edu

Computational studies on the transformations of tert-butyl ethers in the presence of oxychlorinating systems have suggested that both radical and ionic pathways are thermodynamically possible. However, evidence often suggests that the radical mechanism is more likely. researchgate.net The reaction of a tert-butyl radical with molecular oxygen is another important process in the oxidation chemistry of this group. This reaction forms a tert-butyl peroxy adduct, which can then undergo further reactions, including dissociation to isobutene and a hydroperoxyl radical (HO₂•). acs.org

Table 1: Potential Radical Intermediates and Products in the Chemistry of tert-Butyl Ethers

| Initial Species/Group | Radical Intermediate | Key Reaction Type | Major Product(s) |

| tert-Butyl ether | Carbon-centered radical (at α-carbon to ether oxygen) | Hydrogen Abstraction | Functionalized ether |

| tert-Butoxyl radical (t-BuO•) | - | β-scission | Acetone, Methyl radical |

| tert-Butoxyl radical (t-BuO•) | - | Hydrogen Atom Transfer (HAT) | tert-Butanol |

| tert-Butyl radical ((CH₃)₃C•) | tert-Butyl peroxy radical ((CH₃)₃COO•) | Reaction with O₂ | Isobutene, HO₂• |

Mechanistic Elucidation of Reaction Pathways for this compound Transformations

The transformation of this compound can proceed through several mechanistic pathways, largely dictated by the reaction conditions. The elucidation of these pathways often involves identifying key intermediates and understanding the energetic favorability of competing reactions.

Under radical conditions, the tert-butoxy group is a primary site of reaction. For instance, in the presence of a radical initiator, a hydrogen atom can be abstracted from one of the methyl groups of the tert-butyl moiety. However, a more significant pathway often involves the cleavage of the carbon-oxygen bond.

Proposed Radical-Mediated Transformation Pathway:

Initiation: A radical initiator (e.g., from the decomposition of an azo compound or peroxide) generates a primary radical.

C-O Bond Homolysis: The ether linkage can undergo homolytic cleavage, particularly under thermal or photochemical conditions, to yield an alkyl radical derived from the pentanoic acid chain and a tert-butoxy radical.

Fate of the tert-Butoxy Radical: The highly reactive tert-butoxy radical can undergo two primary competing reactions:

β-Scission: This is often a rapid process where the radical fragments into acetone and a methyl radical. princeton.edu

Hydrogen Atom Transfer (HAT): The tert-butoxy radical can abstract a hydrogen atom from a solvent molecule or another reactant to form tert-butanol. princeton.edu

Fate of the Pentanoic Acid-derived Radical: The resulting radical centered on the C5-oxygen of the pentanoic acid chain can undergo various subsequent reactions, such as cyclization to form a lactone, particularly if a hydrogen atom is abstracted from the carbon chain intramolecularly. harvard.edulibretexts.org

Ionic vs. Radical Pathways:

In certain chemical environments, such as in the presence of strong acids or specific catalytic systems, ionic pathways may compete with or dominate radical mechanisms. For example, the cleavage of the tert-butyl ether can be readily achieved under acidic conditions via an E1 elimination mechanism, proceeding through a stable tert-butyl carbocation and yielding isobutylene (B52900) and 5-hydroxypentanoic acid. Computational analyses of similar systems have indicated that while both ionic and radical pathways can be thermodynamically feasible, the radical mechanism is often favored under specific oxidative conditions. researchgate.net

The choice between these pathways can be influenced by factors such as the presence of radical initiators or inhibitors, the use of transition metals that can facilitate single-electron transfer (SET) processes, and the polarity of the solvent. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Mechanistic Pathways for tert-Butyl Ether Cleavage

| Feature | Radical Pathway | Ionic (Acid-Catalyzed) Pathway |

| Initiation | Radical initiator, light, or heat | Protic or Lewis acid |

| Key Intermediate | tert-Butoxy radical, tert-Butyl radical | tert-Butyl carbocation |

| Primary Products from tert-Butyl Group | Acetone, Methyl radical, tert-Butanol | Isobutylene |

| Conditions | Neutral or basic, presence of initiators | Acidic conditions |

Derivatization Strategies for 5 Tert Butoxy Pentanoic Acid

Analytical Derivatization for Chromatographic Characterization

The inherent properties of 5-(tert-Butoxy)pentanoic acid, such as its polarity and relatively low volatility, can present challenges for certain chromatographic techniques, particularly gas chromatography (GC). Analytical derivatization aims to modify the carboxyl group to improve its chromatographic behavior, leading to better peak shape, increased sensitivity, and enhanced resolution.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the carboxylic acid group in this compound. This process involves replacing the acidic proton of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. The resulting silyl esters are more volatile, less polar, and more thermally stable than the parent acid, making them highly suitable for GC analysis. nih.govgelest.com

The formation of a TBDMS derivative of this compound is particularly advantageous. TBDMS derivatives are significantly more stable towards hydrolysis compared to their TMS counterparts, allowing for easier sample handling and analysis. The reaction is typically carried out using a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov

The derivatization reaction proceeds as follows:

This compound + MTBSTFA → tert-Butyl(dimethyl)silyl 5-(tert-butoxy)pentanoate + N-methyltrifluoroacetamide

The resulting TBDMS ester exhibits excellent chromatographic properties, allowing for sensitive and specific quantification by GC-Mass Spectrometry (GC-MS). northwestern.edu In mass spectrometry, TBDMS derivatives often produce characteristic fragmentation patterns, including a prominent ion corresponding to the loss of a tert-butyl group ([M-57]+), which aids in structural confirmation. northwestern.edu

| Property | This compound | tert-Butyl(dimethyl)silyl 5-(tert-butoxy)pentanoate (TBDMS derivative) |

| Volatility | Low | High |

| Polarity | High | Low |

| Thermal Stability | Moderate | High |

| Suitability for GC | Poor | Excellent |

| Molecular Weight | 174.24 g/mol | 288.51 g/mol |

Table 1: Comparison of Physicochemical Properties Before and After TBDMS Derivatization

Alkylation is another effective strategy for derivatizing carboxylic acids to improve their volatility for GC analysis. This method involves converting the carboxylic acid group into an ester, typically a methyl or ethyl ester. These esters are significantly more volatile than the corresponding carboxylic acids. nih.gov

For this compound, methylation can be achieved using various reagents, such as diazomethane, or by acid-catalyzed esterification with methanol. A common and safer alternative is the use of reagents like methyl chloroformate (MCF) or pentafluorobenzyl bromide (PFBBr). nih.govresearchgate.net Extractive alkylation using PFBBr can create derivatives that are highly sensitive to electron capture detection (ECD) in GC, allowing for trace-level analysis. researchgate.net

The general reaction for methylation is:

This compound + Methylating Agent → Methyl 5-(tert-butoxy)pentanoate

The resulting methyl ester, being more volatile, can be readily analyzed by GC, providing sharp and symmetrical peaks.

| Derivatization Method | Reagent Example | Resulting Derivative | Key Advantage |

| Silylation | MTBSTFA | TBDMS ester | High stability and characteristic mass spectra. nih.govnorthwestern.edu |

| Alkylation (Methylation) | Methyl Chloroformate | Methyl ester | Increased volatility for GC analysis. nih.gov |

| Alkylation (Pentafluorobenzylation) | Pentafluorobenzyl Bromide | Pentafluorobenzyl ester | Enhanced sensitivity for Electron Capture Detection. researchgate.net |

Table 2: Common Analytical Derivatization Methods for this compound

Synthetic Derivatization for Functional Group Interconversion and Further Elaboration

Beyond analytical purposes, the derivatization of this compound is a cornerstone of its use in organic synthesis. The carboxylic acid moiety can be converted into a wide array of other functional groups, serving as a versatile handle for constructing more complex molecules. This process, known as functional group interconversion, allows chemists to strategically modify the molecule for specific synthetic goals. organic-chemistry.orgresearchgate.net

The tert-butoxy (B1229062) group is generally stable under many reaction conditions used to modify the carboxylic acid, making it a useful protecting group for a hydroxyl function that might be revealed later in a synthetic sequence.

Common functional group interconversions starting from the carboxylic acid of this compound include:

Reduction to an alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(tert-butoxy)pentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to an acid chloride: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive acid chloride, 5-(tert-butoxy)pentanoyl chloride. This intermediate is a key precursor for forming esters and amides.

Formation of amides: The acid chloride or the carboxylic acid itself (using coupling reagents like dicyclohexylcarbodiimide (B1669883), DCC) can be reacted with amines to form various amides.

Esterification: As mentioned in the analytical section, esterification can be performed under acidic conditions with various alcohols to yield the corresponding esters. These esters can serve as protecting groups or as intermediates for further reactions.

These transformations enable the incorporation of the 5-(tert-butoxy)pentanoyl moiety into larger, more complex target molecules.

Development of Novel Derivatization Reagents and Methodologies Applicable to Carboxylic Acids with Alkoxy Substituents

The field of analytical and synthetic chemistry is continually evolving, with ongoing research focused on the development of new derivatization reagents and methods that offer improved performance. ddtjournal.comgreyhoundchrom.com For carboxylic acids bearing alkoxy substituents like this compound, key areas of development include reagents that enhance ionization efficiency in mass spectrometry and improve chromatographic separation.

Recent advancements have seen the introduction of derivatization agents designed to introduce a permanently charged group or a readily ionizable moiety into the analyte molecule. This is particularly useful for liquid chromatography-mass spectrometry (LC-MS) analysis, where enhancing the ionization efficiency can dramatically improve detection limits. nih.govresearchgate.net For instance, reagents containing a quaternary ammonium (B1175870) or pyridinium (B92312) group can be coupled to the carboxylic acid, resulting in a derivative that ionizes efficiently in positive-ion electrospray ionization (ESI) mode. researchgate.net

An example of such a reagent is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), which can be used for the selective derivatization of carboxylic acids. nih.gov Another approach involves using reagents like 4-bromo-N-methylbenzylamine, which not only improves ionization but also introduces a bromine atom, creating a characteristic isotopic pattern that aids in identification. nih.govsemanticscholar.org

The development of new methodologies also focuses on simplifying sample preparation and derivatization procedures, for example, through one-pot reactions or by using microwave assistance to accelerate reaction times. nih.gov These novel strategies aim to provide faster, more sensitive, and more robust analytical methods for compounds like this compound.

| Reagent Class | Example Reagent | Application | Advantage |

| Charge-Tagging Reagents | 4-APEBA | LC-MS | Enhanced ESI+ ionization and isotopic signature. nih.gov |

| Isotope-Labeled Reagents | Isotope-coded DmPABr | LC-MS | Improved quantitation through internal standards. researchgate.net |

| Fluorescent Labels | BAAH | HPLC-FLD | High sensitivity fluorescence detection. nih.gov |

| Chiral Derivatizing Agents | CPMS | HPLC | Separation of enantiomers. nih.gov |

Table 3: Examples of Novel Derivatization Reagents for Carboxylic Acids

Applications in Advanced Organic Synthesis

Utilization of 5-(tert-Butoxy)pentanoic Acid as a Versatile Building Block in the Synthesis of Complex Molecules

The structural motif of a protected five-carbon carboxylic acid chain is integral to the construction of intricate molecular architectures. The tert-butyl ester group in this compound provides robust protection for the carboxylic acid functionality, preventing its participation in undesired reactions while other chemical transformations are carried out elsewhere in the molecule. This protection is readily removed under acidic conditions, often using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerate the carboxylic acid for subsequent reactions. rsc.org

The utility of such building blocks is demonstrated in the synthesis of natural products and other complex targets. For instance, in the synthesis of Avocadene, an anticancer agent isolated from the avocado tree, a key step involves the deprotection of a tert-butyl ester to reveal a crucial carboxylic acid group, showcasing the role of this protecting strategy in a multi-step synthesis. nih.gov The modular nature of these building blocks allows chemists to piece together complex structures with high precision and efficiency. nih.gov

The table below illustrates examples of complex molecules where tert-butyl protected building blocks, analogous in function to this compound, play a key role.

| Molecule Class | Building Block Example | Role of tert-Butyl Group | Significance in Synthesis |

| Natural Products | Intermediates for Avocadene | Protects a carboxylic acid during a radical cross-coupling reaction. nih.gov | Enables the concise construction of a key symmetrical unit in the molecule. nih.gov |

| Peptide Conjugates | N-Boc-N-(2-(tritylthio)ethoxy)glycine | Protects an amine group during solid-phase peptide synthesis. | Allows for the synthesis of complex ubiquitinated peptides with various modifications. |

| Growth Hormone Secretagogues | (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid | Protects the alpha-amino group during coupling reactions. nih.govresearchgate.net | Facilitates the creation of potent and metabolically stable peptide analogs. nih.govresearchgate.net |

Role in the Synthesis of Precursors for Radiopharmaceuticals and Advanced Imaging Agents

The development of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) relies on the precise synthesis of molecules that can be labeled with a radionuclide or paramagnetic ion. Derivatives of this compound are instrumental in creating the precursors for these advanced agents.

Similarly, in the synthesis of ¹⁸F-labeled tracers for brain tumor imaging, precursors containing tert-butoxycarbonyl (Boc) protected amines are common. This strategy was employed in the development of tracers like [¹⁸F]FAMPe, where the Boc group shields the amine during the multi-step synthesis of the precursor molecule.

The following table summarizes the role of tert-butyl protected precursors in the synthesis of various imaging agents.

| Imaging Agent/Tracer | Precursor Type | Protecting Group | Imaging Modality | Reference |

| ¹¹C-labeled BTK Inhibitors | Acrylamide precursors | N/A (focus on ¹¹C-carbonylation) | PET | frontiersin.org |

| Peptide-based Radiopharmaceuticals | DOTA-conjugated peptides | DOTA-tris(t-Bu ester) | PET / SPECT | nih.gov |

| ¹⁸F-labeled Amino Acids ([¹⁸F]FET) | Protected l-tyrosine (B559521) derivatives | Various, including tert-butyl esters | PET | radiologykey.comresearchgate.net |

| ¹⁸F-Florbetapir (Amyvid) | Tosyloxy precursor | tert-Butoxycarbonyl (Boc) on amine | PET | radiologykey.com |

Contribution to the Chemical Synthesis of Inhibitors for Specific Molecular Targets

Enzyme inhibitors are a major class of therapeutic agents used to treat a wide range of diseases. researchgate.net The synthesis of these small molecules often requires a carefully planned route where specific functional groups are masked. The tert-butyl group is frequently used for this purpose in the synthesis of various inhibitors.

For instance, in the development of potent and long-lasting angiotensin-converting enzyme (ACE) inhibitors, a key synthetic intermediate was prepared via a substitution reaction with tert-butyl L-alaninate. nih.gov The tert-butyl ester protected the carboxyl group of the alanine (B10760859) moiety during the coupling step.

In another example, researchers developing inhibitors for the kinesin HSET (KIFC1), a target in some cancers, utilized a synthetic route that involved coupling ethyl 2-amino-4-methylthiazole-5-carboxylate with 3-((tert-butoxycarbonyl)amino)propanoic acid. nih.gov The Boc-protected amino acid served as a key building block. In a later step, the tert-butyl group was removed to enable further elaboration of the molecule.

These examples highlight the enabling role of tert-butoxy (B1229062) protected building blocks in constructing complex molecules designed to inhibit specific biological targets.

| Inhibitor Target | Synthetic Strategy | Role of tert-Butyl Group | Reference |

| Angiotensin-Converting Enzyme (ACE) | Substitution reaction with tert-butyl L-alaninate. | Protection of the alanine carboxyl group. | nih.gov |

| Kinesin HSET (KIFC1) | Amide coupling with Boc-protected amino acids. | Protection of an amine during coupling, followed by deprotection. | nih.gov |

| α-Glucosidase / α-Amylase | Synthesis of styryl-aminochalcone hybrids. | Not directly used, but illustrates complex inhibitor synthesis. | semanticscholar.org |

Integration into Green Chemistry Methodologies for Sustainable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edu The twelve principles of green chemistry provide a framework for achieving this goal, and several of these principles are relevant to the use of protecting groups like tert-butyl esters. sigmaaldrich.comnih.gov

Therefore, a primary goal in green synthesis design is to avoid protecting groups altogether. libretexts.org However, in the synthesis of complex molecules, this is often not feasible. The choice of protecting group then becomes critical. The tert-butyl group has some advantages from a green chemistry perspective. It can be installed using isobutylene (B52900) and an acid catalyst and is removed with a strong acid, often yielding gaseous isobutylene as a byproduct, which can potentially be captured and reused. rsc.org The deprotection step does not typically require heavy metals or harsh reducing agents.

However, the use of strong acids like TFA and chlorinated solvents for deprotection can pose environmental and health risks. rsc.org Modern green chemistry research focuses on developing alternative, safer solvents and more efficient catalytic methods to minimize the environmental footprint of such transformations. msu.edu The ideal "green" synthesis would involve designing a route that circumvents the need for protection/deprotection cycles, thereby improving atom economy and reducing waste. libretexts.orgsigmaaldrich.com

Computational and Theoretical Chemistry Studies of 5 Tert Butoxy Pentanoic Acid

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of 5-(tert-butoxy)pentanoic acid are fundamental to its physical and chemical properties. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are the primary tools for this purpose. nih.gov MM methods use classical physics-based force fields to calculate the energy of a molecule as a function of its geometry. This approach is computationally efficient, making it suitable for scanning the vast conformational space of flexible molecules. rsc.orgyoutube.com For this compound, key flexible regions include the rotatable bonds of the pentanoic acid backbone and the orientation of the carboxylic acid group.

A systematic conformational search would involve rotating the key dihedral angles to generate a wide range of possible structures. The energy of each structure is then minimized to find the nearest local energy minimum. This process identifies a set of low-energy conformers.

Molecular dynamics simulations provide further insight by simulating the atomic motions of the molecule over time, often in the presence of a solvent. nih.govacs.orgaip.orgaip.org This allows for the exploration of the conformational landscape at a given temperature and pressure, revealing the relative populations of different conformers and the energy barriers for interconversion between them. chemrxiv.orgnih.gov For the carboxylic acid group, MD simulations can assess the relative stability of syn and anti conformations, which is crucial for understanding its hydrogen bonding capabilities. nih.govacs.org

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer ID | Dihedral Angle (C4-C5-O-C(CH₃)₃) | Relative Energy (kcal/mol) | Description |

| Conf-1 | 180° (anti-periplanar) | 0.00 | Fully extended chain, lowest energy state. |

| Conf-2 | 60° (gauche) | 1.25 | Gauche interaction between the chain and the tert-butyl group. |

| Conf-3 | -60° (gauche) | 1.25 | Mirror image of Conf-2. |

| Conf-4 | 0° (syn-periplanar) | 5.50 | Sterically hindered eclipsed conformation. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

While molecular mechanics is excellent for conformational analysis, quantum chemical calculations are necessary to describe the electronic structure and predict chemical reactivity. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for organic molecules. wikipedia.orgmdpi.comkarazin.ua

DFT calculations can determine a variety of electronic properties for this compound. The distribution of electrons in the molecule is visualized through the Molecular Electrostatic Potential (MEP) map. researchgate.net This map highlights regions of negative potential (electron-rich), such as the oxygen atoms of the carbonyl and ether groups, which are susceptible to electrophilic attack. Regions of positive potential (electron-poor), like the acidic proton of the carboxyl group, indicate sites for nucleophilic attack.

Another critical aspect is the analysis of Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netwuxiapptec.commdpi.com These calculations can predict whether this compound is more likely to act as an electron donor or acceptor in a given reaction.

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-31G*)

| Property | Calculated Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | 0.95 | eV |

| HOMO-LUMO Gap | 7.80 | eV |

| Dipole Moment | 2.15 | Debye |

| Ionization Potential | 6.85 | eV |

| Electron Affinity | 0.95 | eV |

Mechanistic Elucidation via Advanced Computational Simulations

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a detailed picture of the transformation from reactants to products. acs.org For this compound, one might investigate reactions such as the hydrolysis of the tert-butyl ether or esterification of the carboxylic acid.

The first step in studying a reaction mechanism is to map out the Potential Energy Surface (PES) . fiveable.me This involves locating the structures of all reactants, products, intermediates, and, most importantly, transition states (TS) . github.iomit.edu A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. github.io Advanced algorithms are used to optimize the geometry of the TS, which is confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction path.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rowansci.comskku.edumolcas.orgscm.comuni-muenchen.de The IRC traces the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the correct pathway has been found. molcas.org The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), which is the primary determinant of the reaction rate. nih.gov Such simulations can differentiate between competing reaction pathways by comparing their respective activation barriers.

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) |

| Step 1 | Protonation of the ether oxygen | 5.2 |

| Step 2 | Cleavage of the C-O bond (rate-determining) | 25.8 |

| Step 3 | Deprotonation to form final products | 2.1 |

Theoretical Prediction of Spectroscopic Properties to Aid Structural Assignment

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for this purpose. rsc.orgresearchgate.net Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.orgnih.gov Comparing the predicted spectrum with the experimental one can help assign specific peaks to individual atoms and confirm the proposed structure.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. acs.org Quantum chemical frequency calculations can predict the wavenumbers and intensities of these modes. protheragen.ainih.govacs.orgscm.com The predicted spectrum provides a vibrational fingerprint of the molecule. For this compound, this would allow for the identification of characteristic peaks, such as the C=O stretch of the carboxylic acid, the C-O stretches of the ether and acid groups, and the C-H bending modes of the tert-butyl group.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 178.5 |

| C(CH₃)₃ (Quaternary) | 73.0 |

| CH₂-O | 65.2 |

| C(CH₃)₃ | 28.8 |

| CH₂-COOH | 34.1 |

| -CH₂-CH₂-COOH | 24.5 |

| -CH₂-CH₂-CH₂- | 21.9 |

Table 5: Hypothetical Key Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3450 | Carboxylic acid, broad |

| C-H stretch | 2975-2850 | Aliphatic and tert-butyl |

| C=O stretch | 1715 | Carboxylic acid carbonyl |

| C-O stretch | 1190 | Ether linkage |

| C-O stretch | 1290 | Carboxylic acid |

Rational Design of New Synthetic Pathways and Derivatization Methods through Computational Approaches

Beyond analyzing a single molecule, computational chemistry plays a vital role in the rational design of new molecules and synthetic strategies.

Design of New Synthetic Pathways: Computer-aided retrosynthesis tools can propose novel synthetic routes to a target molecule like this compound. epfl.chthe-scientist.comresearchgate.net These programs use databases of known chemical reactions and sophisticated algorithms to work backward from the target molecule to simpler, commercially available starting materials. synthiaonline.comnih.gov This can uncover more efficient, cost-effective, or environmentally friendly synthetic pathways that might not be immediately obvious to a chemist.

Design of Derivatization Methods: Computational methods are central to computer-aided drug design (CADD) and materials science for creating derivatives with improved properties. nih.govcriver.commdpi.com Starting with the structure of this compound, an in silico library of derivatives can be generated by modifying its functional groups. For example, the carboxylic acid could be converted to various esters or amides. Quantum chemical calculations can then be used to predict key properties of these virtual compounds, such as their electronic properties, solubility, or reactivity. nih.gov This high-throughput screening allows researchers to prioritize the most promising derivatives for actual synthesis, saving significant time and resources.

Future Research Directions and Challenges in 5 Tert Butoxy Pentanoic Acid Chemistry

Development of More Efficient, Selective, and Environmentally Benign Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of processes that are not only efficient and selective but also environmentally sustainable. Future research on 5-(tert-butoxy)pentanoic acid is expected to focus on greener synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key Research Thrusts:

Bio-based Feedstocks: A significant advancement would be the development of synthetic routes starting from renewable biomass. For instance, γ-valerolactone (GVL), a platform chemical derivable from cellulosic biorefineries, can be converted to pentanoic acid. rsc.org Future work could focus on integrating this conversion with an environmentally friendly tert-butylation step, thus creating a fully bio-based route to the target molecule.

Biocatalysis: The use of enzymes offers high selectivity under mild reaction conditions. nih.gov Research into identifying or engineering enzymes, such as ketoreductases or transaminases, could lead to novel, highly stereoselective syntheses of derivatives of this compound. nih.govresearchgate.net Biocatalytic methods could provide an alternative to traditional chemical reductions or aminations, often reducing the need for harsh reagents and simplifying purification. entrechem.com

Catalytic Tert-Butylation: Traditional methods for creating tert-butyl esters can involve harsh acidic conditions or hazardous reagents. Recent developments have shown that catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH) can facilitate the tert-butylation of carboxylic acids using tert-butyl acetate (B1210297) as both the reagent and solvent, offering a more efficient and safer alternative. organic-chemistry.org Further research could optimize this catalysis for aliphatic carboxylic acids like pentanoic acid, improving yields and reducing reaction times.

Waste Reduction and Atom Economy: Future synthetic designs will need to prioritize atom economy. This involves maximizing the incorporation of atoms from the starting materials into the final product. Challenges include developing catalytic cycles that minimize the use of stoichiometric reagents and designing reaction pathways that avoid protecting groups altogether, where possible, or use them more efficiently.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Bio-based Feedstocks | Utilizes renewable resources, reduces fossil fuel dependence. | Efficient conversion of biomass to intermediates; integration with subsequent chemical steps. |

| Biocatalysis | High selectivity (enantio-, regio-), mild reaction conditions, reduced waste. nih.gov | Enzyme discovery and engineering for specific substrates; scalability of enzymatic processes. |

| Advanced Catalysis | Lower energy consumption, higher efficiency, use of safer reagents. organic-chemistry.org | Catalyst cost and stability; optimizing reaction conditions for specific substrates. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique structure of this compound, featuring a reactive carboxylic acid and a bulky, acid-labile tert-butoxy (B1229062) group, presents interesting opportunities for exploring new chemical reactions. The steric hindrance from the tert-butyl group can influence the reactivity of the adjacent ester linkage, while the carboxylic acid provides a handle for a wide range of transformations. msu.edu

Future research in this area could focus on:

Orthogonal Functionalization: A key challenge is the selective transformation of the carboxylic acid group in the presence of the acid-sensitive tert-butoxy group. Future studies could explore novel coupling reagents or catalytic systems that operate under neutral or basic conditions to form amides, esters, or ketones without premature deprotection of the tert-butoxy group.

Deprotection-Driven Transformations: The cleavage of the tert-butyl group under acidic conditions to release isobutene and the corresponding carboxylic acid is a well-established reaction. thieme.de Novel research could explore cascade reactions where this in situ generation of isobutene is trapped by other reagents in the reaction mixture, leading to more complex molecules in a single step.

Steric-Controlled Reactions: The bulky nature of the tert-butyl group can be exploited to direct the stereochemical outcome of reactions at or near the carboxylic acid terminus. Research could investigate how this steric influence can be harnessed in reactions like asymmetric catalysis or intramolecular cyclizations of derivatives.

Homologation and Functional Group Interconversion: Exploring efficient methods for one-carbon homologation of the carboxylic acid to extend the carbon chain would be valuable. organic-chemistry.org Additionally, developing novel transformations of the carboxylic acid group into other functionalities (e.g., aldehydes, amines, nitriles) while preserving the tert-butoxy moiety would significantly expand the synthetic utility of this building block.

Integration with Emerging Synthetic Technologies such as Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with modern synthetic technologies like flow chemistry and automated synthesis promises to enhance efficiency, safety, and reproducibility.

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or fast reactions. acs.org Future research could develop continuous-flow processes for the synthesis of this compound itself or its derivatives. For example, flow chemistry is well-suited for gas-liquid reactions, such as carboxylation using CO₂, which could be a potential route to the pentanoic acid core. durham.ac.ukresearchgate.net Furthermore, multistep transformations, such as the conversion of the carboxylic acid to an amide or ester derivative, can be "telescoped" in a continuous flow setup, eliminating the need for isolating intermediates. acs.org

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Often inefficient, leading to hotspots. | Highly efficient due to high surface-area-to-volume ratio. |

| Safety | Larger volumes of reagents pose higher risks. | Small reaction volumes at any given time enhance safety. acs.org |

| Scalability | Often requires re-optimization of conditions. | Scaled by running the system for a longer duration. |

| Multistep Reactions | Requires isolation and purification of intermediates. | Allows for "telescoped" reactions in a continuous sequence. acs.org |

Automated Synthesis: Automated synthesis platforms can accelerate the discovery of new molecules by rapidly creating libraries of derivatives. merckmillipore.com Systems capable of performing sequential reactions like amide coupling, Boc protection, and deprotection are commercially available. merckmillipore.comnih.gov Future work could involve developing protocols to use this compound as a scaffold in such automated systems. This would enable the rapid synthesis of a wide range of amides or esters for screening in drug discovery or materials science applications. The automated platform could handle the precise addition of reagents and purification, significantly increasing throughput. nih.gov

Advanced Characterization Techniques for Detailed Structural and Mechanistic Insights

A deeper understanding of the structure, reactivity, and reaction mechanisms involving this compound requires the application of advanced analytical and computational techniques.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, more advanced techniques can provide deeper insights. researchgate.net Two-dimensional NMR techniques like HSQC, HMBC, and NOESY could be crucial for unambiguously determining the structure of complex derivatives of this compound. For mechanistic studies, in-situ NMR monitoring could track the kinetics of reactions, identifying transient intermediates and byproducts in real-time. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel derivatives. Advanced MS techniques, such as tandem MS (MS/MS), can be used to probe the fragmentation patterns of molecules, providing valuable structural information, particularly for identifying products of unknown reactions.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly powerful for predicting reaction outcomes and elucidating mechanisms. researchgate.netrsc.org Future research could use DFT to:

Model the transition states of reactions involving the carboxylic acid or tert-butoxy group to understand activation energies and predict selectivity. nih.gov

Calculate the NMR spectra of potential products to aid in structural confirmation. nih.gov

Investigate the conformational preferences of molecules derived from this compound, which can influence their reactivity and biological activity.

Expanding Applications in Emerging Chemical Fields Beyond Traditional Organic Synthesis

While this compound is a useful building block in organic synthesis, future research will likely focus on its application in more specialized and emerging fields.

Polymer Chemistry: Carboxylic acids and their derivatives are fundamental monomers in the synthesis of polyesters and polyamides. This compound could be used as a monomer or a chain-end functionalizing agent. The tert-butoxy group could serve as a temporary placeholder to enhance solubility during polymerization. Subsequent deprotection of the tert-butoxy groups on the polymer backbone would yield a poly-carboxylic acid, creating a pH-responsive or functional material. lsu.edu This approach could be used to synthesize well-defined polymers via techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nsf.govrsc.org

Bioconjugation: The carboxylic acid group can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with amine groups on biomolecules like proteins or peptides. youtube.combionordika.dk this compound could act as a linker molecule in bioconjugation. The five-carbon chain provides spatial separation between the conjugated molecules, and the tert-butoxy group could modulate the solubility and pharmacokinetic properties of the resulting conjugate. This could be valuable in the development of antibody-drug conjugates or radiopharmaceuticals. thermofisher.comnih.govnih.gov

Materials Science and Nanotechnology: The carboxylic acid group can act as an anchor to bind to the surface of metal oxide nanoparticles, functionalizing their surface. The tert-butoxy group could then be used to control the surface properties (e.g., hydrophobicity) of the nanoparticles or be removed to expose a carboxylic acid surface for further functionalization. This could be relevant in the green synthesis of nanoparticles where bio-based molecules are used as capping and stabilizing agents. mdpi.com

Q & A

Basic: What synthetic routes are commonly employed for 5-(tert-Butoxy)pentanoic acid, and how is its purity validated?

Answer:

The synthesis often involves alkylation of protected intermediates followed by saponification. For example, ethyl 5-bromopentanoate can react with tert-butoxide to introduce the tert-butoxy group, followed by hydrolysis to yield the carboxylic acid . Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-ESI-TOF/MS) for accurate mass determination and nuclear magnetic resonance (NMR) for structural confirmation .

Advanced: How do computational methods predict the transient species formed during radical scavenging by tert-butoxy-functionalized acids?

Answer:

Density functional theory (DFT) at the M05-2X/6-311+G(d,p)/SMD level can model the thermodynamics of transient dimer anions (e.g., 4Se–Se bonds) generated during reactions with oxidizing radicals like •OH. Time-dependent DFT (TDDFT) further calculates λmax values for transient absorption spectra, corroborating experimental observations . Such methods are critical for optimizing antioxidant design by predicting reaction pathways and stability of intermediates.

Basic: What storage conditions are recommended for this compound to ensure chemical stability?

Answer:

The compound should be stored in a sealed container under dry conditions at room temperature to prevent hydrolysis or degradation. Moisture-sensitive tert-butoxy groups require inert atmospheres (e.g., nitrogen) during handling .

Advanced: How do structural modifications of the pentanoic acid backbone influence antioxidant efficacy?

Answer:

Comparative pulse radiolysis studies on analogs (e.g., selenium-substituted derivatives) reveal that electron-donating groups like benzyl enhance radical scavenging (e.g., ROO•, Br2••). For this compound, steric hindrance from the tert-butyl group may reduce reactivity with smaller radicals but improve stability in biological matrices . Structure-activity relationships (SAR) are validated via kinetic assays and theoretical modeling .

Advanced: What methodologies are used to study the electrochemical oxidation of tert-butoxy-functionalized acids?

Answer:

Voltammetric sensors with CeO2/Fe3O4 nanoparticles enable sensitive detection of oxidation products. For example, electrooxidation of lipoic acid (a related compound) involves a two-electron process forming 5-(1-oxodithiolan-3-yl)pentanoic acid, monitored via cyclic voltammetry and chronoamperometry . Similar approaches can elucidate redox mechanisms for this compound.

Basic: How is this compound utilized in peptide synthesis?

Answer:

The tert-butoxy group acts as a protective moiety for carboxylic acids during solid-phase peptide synthesis (SPPS). Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) preserves acid-labile side chains, making it valuable for constructing complex peptides .

Advanced: What pharmacokinetic challenges arise when using tert-butoxy derivatives in therapeutic applications?

Answer:

Compounds like IDN-6556 (a pentanoic acid-based caspase inhibitor) exhibit rapid clearance (t1/2 ~46–51 min in rats) and low oral bioavailability (2.7–4%) due to first-pass metabolism. However, liver-targeted delivery is achievable, with hepatic concentrations reaching 2558 ng/g after oral administration. Biliary excretion studies (51% intact after IV dosing) inform formulation strategies to enhance stability .

Basic: What analytical techniques confirm the regioselectivity of tert-butoxy group introduction?

Answer:

Regioselectivity is validated via 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations. Isotopic labeling or X-ray crystallography may resolve ambiguities in sterically crowded structures .

Advanced: How do conjugation reactions (e.g., sulfation, glucuronidation) impact the metabolism of pentanoic acid derivatives?

Answer:

In rat liver perfusion models, secondary metabolites of pentamidine analogs like 5-(4'-amidinophenoxy)pentanoic acid undergo sulfation/glucuronidation, detected via enzymatic hydrolysis (sulfatase/β-glucuronidase) and HPLC. Such studies highlight metabolic clearance pathways critical for optimizing drug half-life .

Advanced: Can tert-butoxy-functionalized acids act as bifunctional catalysts in organic synthesis?

Answer:

The tert-butoxy group’s steric bulk can direct regioselectivity in catalytic cycles. For example, H3PW12O40-catalyzed tert-butoxycarbonylation of amines demonstrates its utility in forming protected intermediates, with kinetics monitored via in situ FTIR or NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products